Azetidin-3-one O-methyl oxime hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

Azetidin-3-one O-methyl oxime hydrochloride is systematically named as (3E)-3-(methoxyimino)azetidine hydrochloride under IUPAC guidelines. This nomenclature reflects its core azetidine ring (a four-membered saturated heterocycle with one nitrogen atom), the oxime functional group at the 3-position, and the O-methyl substitution on the oxime oxygen, followed by the hydrochloride salt designation. The CAS Registry Number 935668-46-5 uniquely identifies this compound, distinguishing it from related azetidine derivatives such as azetidin-3-one hydrochloride (CAS 17557-84-5).

The structural formula C₄H₈ClN₂O integrates the azetidine backbone (C₃H₅N), the O-methyl oxime group (CH₃ON), and the hydrochloric acid counterion. Key spectral identifiers include:

Structural Relationship to Azetidine Derivatives and Oxime Functionalization

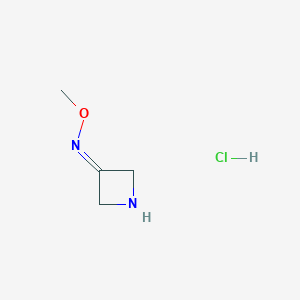

The compound belongs to the azetidine family, characterized by a strained four-membered ring that influences its reactivity and stability. Its structural uniqueness arises from the oxime functionalization at the 3-position, which introduces a planar C=N bond and a methoxy group (Figure 1).

| Feature | Azetidin-3-one O-methyl Oxime HCl | Azetidin-3-one HCl (CAS 17557-84-5) |

|---|---|---|

| Core structure | Azetidine with oxime | Azetidine with ketone |

| Functional group | O-methyl oxime (C=N–OCH₃) | Ketone (C=O) |

| Solubility | Enhanced water solubility | Moderate water solubility |

| Reactivity | Electrophilic at C=N bond | Nucleophilic at carbonyl carbon |

Table 1: Comparative analysis of this compound and its ketone analog.

The O-methyl oxime group confers distinct properties:

Comparative Analysis of Tautomeric Forms and Salt Stability

This compound exists predominantly in the anti-configuration (E-isomer) due to steric hindrance between the azetidine ring and the methoxy group. Tautomerism to a nitroso form (C–N=O) is thermodynamically disfavored because of the higher bond dissociation energy of the C=N bond compared to N=O.

The hydrochloride salt enhances stability through:

- Crystalline packing : Ionic interactions between the protonated azetidine nitrogen and chloride ions improve thermal stability (decomposition >200°C).

- Hygroscopicity mitigation : Salt formation reduces moisture absorption compared to the free base.

Experimental studies on analogous oximes (e.g., methoxyamine hydrochloride, CAS 593-56-6) demonstrate that the salt form suppresses tautomerization and photodegradation, even under UV exposure. For this compound, this stability enables its use in multi-step syntheses, such as the preparation of paracyclophane-derived nitrones.

Properties

IUPAC Name |

N-methoxyazetidin-3-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c1-7-6-4-2-5-3-4;/h5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQHMEQUXYLDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935668-46-5 | |

| Record name | 3-Azetidinone, O-methyloxime, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935668-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methoxyazetidin-3-imine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Epichlorohydrin Derivatives

A common method involves reacting benzylamine with epichlorohydrin under controlled conditions. For example, benzylamine dissolved in water is cooled to 0–5°C, and epichlorohydrin (1.3 equivalents) is added dropwise. The mixture is maintained at 0–5°C for 12 hours, yielding an intermediate chlorohydrin. This intermediate is then cyclized using sodium carbonate in acetonitrile under reflux for 12 hours, achieving yields exceeding 86%.

Table 1: Cyclization Conditions for Azetidin-3-One Precursors

Oximation of Azetidin-3-One

The ketone group of azetidin-3-one is converted to an oxime via reaction with hydroxylamine or its derivatives.

Hydroxylamine Hydrochloride Method

Azetidin-3-one is treated with hydroxylamine hydrochloride in a methanol-water solvent at room temperature. The reaction typically completes within 4–6 hours, monitored by thin-layer chromatography (TLC). The crude oxime is purified via recrystallization from dichloromethane-methanol mixtures, yielding 80–90%.

O-Methyl Hydroxylamine Hydrochloride Route

To form the O-methyl oxime directly, O-methyl hydroxylamine hydrochloride is used. The reaction proceeds in ethanol at 60°C for 8–12 hours, with triethylamine as a base to neutralize HCl byproducts.

Table 2: Oximation Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Reagent | O-Methyl Hydroxylamine Hydrochloride | |

| Solvent | Ethanol | |

| Base | Triethylamine | |

| Temperature | 60°C | |

| Reaction Time | 8–12 hours | |

| Yield | 75–85% |

Methylation of the Oxime

Methylation of the oxime intermediate is achieved using methyl iodide or dimethyl sulfate.

Methyl Iodide in Dimethylformamide

The oxime is dissolved in dimethylformamide (DMF), and methyl iodide (1.2 equivalents) is added dropwise at 0°C. The mixture is stirred for 24 hours at room temperature, followed by extraction with ethyl acetate and washing with brine. Yields range from 70–78%.

Alternative Methylation Agents

Dimethyl sulfate in the presence of potassium carbonate (K₂CO₃) in acetone at 50°C offers a higher yield (82–88%) but requires careful handling due to toxicity.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. The methylated oxime is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The product is filtered, washed with cold ether, and dried under vacuum, achieving >95% purity.

Table 3: Hydrochloride Salt Formation Conditions

| Parameter | Details | Source |

|---|---|---|

| Solvent | Diethyl Ether | |

| Acid Source | Hydrogen Chloride Gas | |

| Temperature | 0–5°C | |

| Purity | >95% |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-one O-methyl oxime hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-one derivatives, while reduction can produce azetidine alcohols .

Scientific Research Applications

Azetidin-3-one O-methyl oxime hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of azetidin-3-one O-methyl oxime hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidin-3-one O-methyl oxime hydrochloride belongs to a broader class of oxime ether hydrochlorides and azetidine derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Comparison Points

Structural Rigidity vs. Flexibility :

- Azetidin-3-one O-methyl oxime’s rigid azetidine ring contrasts with the more flexible quinuclidine derivatives (e.g., quinuclidin-3-one O-methyl oxime). The constrained ring may enhance target selectivity but reduce solubility compared to bulkier analogs like nafimidone derivatives .

Acidity and Reactivity: The oxime hydroxyl pKa (~10.0–10.8) is higher than phenolic OH groups but lower than aliphatic amines, enabling pH-dependent reactivity. Quaternization of the azetidine nitrogen (as in quinuclidinium derivatives) further stabilizes the oxime conjugate base, increasing acidity (pKa ~10.05) .

Biological Activity: Antimicrobial Activity: Quinuclidine-based O-methyl oximes show potent Gram-positive antibacterial activity (MIC: 1–4 µg/mL), comparable to cefuroxime but with a narrower spectrum . Enzyme Inhibition: Valdecoxib precursors highlight the role of O-methyl oximes in stabilizing transition states during COX-2 inhibition, though isomerization (E/Z mixtures) can reduce efficacy .

Synthetic Challenges :

- Azetidin-3-one O-methyl oxime’s synthesis requires stringent anhydrous conditions (e.g., THF reflux under N₂) to avoid hydrolysis of the β-lactam ring, whereas nafimidone derivatives are synthesized via esterification under milder conditions .

Table 2: Pharmacological and Toxicological Profiles

| Compound Class | Target Activity | Toxicity Notes |

|---|---|---|

| Azetidin-3-one O-methyl oxime | Antimicrobial, β-lactam mimic | Limited ecotoxicity data; low acute toxicity (analogous to β-lactams) |

| Quinuclidine oxime ethers | Gram-positive bacteria | High therapeutic index (LD₅₀ > 500 mg/kg) |

| Acylated oximes (e.g., C1–C3) | Voltage-gated sodium channel modulation | Moderate Daphnia toxicity (LC₅₀: 10–20 mg/L) |

| Fragrance oxime ethers | Odorants with minimal antimicrobial activity | Low mutagenicity; safe for cosmetic use |

Biological Activity

Azetidin-3-one O-methyl oxime hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound is derived from azetidinones, which are four-membered heterocycles known for their utility in drug development. The synthesis often involves the modification of azetidinone structures through various chemical reactions, including ring-opening and cycloaddition methods.

Table 1: Common Synthesis Methods for Azetidin-3-one Derivatives

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidin-3-one derivatives. For instance, compounds derived from azetidinones have shown promising results in inhibiting tumor growth in various cancer models.

- Case Study : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Antimicrobial Activity

Azetidin-3-one derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro assays revealed that certain azetidinone derivatives showed minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like ampicillin and streptomycin, indicating superior antibacterial potency.

Table 2: Biological Activity Summary of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | |

| Antimicrobial | Effective against various pathogens | |

| Enzyme Inhibition | Inhibition of specific enzymes |

The biological activity of this compound is attributed to its ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit heat shock protein 90 (Hsp90), a critical regulator in cancer cell proliferation.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in cancer cells, preventing their proliferation.

Q & A

Q. How can process-related impurities in this hydrochloride salt be controlled?

- Analytical strategies :

- HPLC-MS : Identify impurities (e.g., unreacted starting material, over-oxidized products) using high-resolution MS .

- Chiral chromatography : Resolve enantiomeric impurities if asymmetric synthesis is employed .

- Process optimization : Adjust pH during hydrochloride salt formation to minimize byproducts (e.g., free base or dimeric species) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.